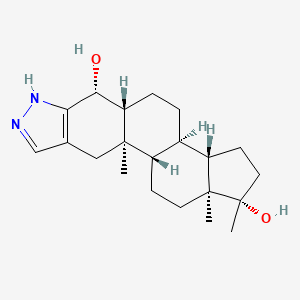
4beta-Hydroxystanozolol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4beta-Hydroxystanozolol is a metabolite of stanozolol, a synthetic anabolic-androgenic steroid derived from dihydrotestosterone. Stanozolol is known for its therapeutic use in treating hereditary angioedema and its performance-enhancing properties. This compound is formed through the hydroxylation of stanozolol and is often analyzed in doping control studies due to its presence in biological samples following stanozolol administration .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4beta-Hydroxystanozolol involves the hydroxylation of stanozolol. This can be achieved through enzymatic or chemical methods. Enzymatic hydroxylation typically employs cytochrome P450 enzymes, which introduce a hydroxyl group at the beta position of the steroid nucleus. Chemical hydroxylation can be performed using reagents such as osmium tetroxide or potassium permanganate under controlled conditions .
Industrial Production Methods: Industrial production of this compound is less common due to its specific application in doping control and research. the compound can be synthesized in bulk using optimized chemical hydroxylation methods, followed by purification through techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 4beta-Hydroxystanozolol undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the hydroxyl group to a ketone.
Reduction: The hydroxyl group can be reduced back to the parent stanozolol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like halides or amines under basic conditions are typical
Major Products:
Oxidation: Formation of 4-ketostanozolol.
Reduction: Regeneration of stanozolol.
Substitution: Formation of various substituted stanozolol derivatives
Wissenschaftliche Forschungsanwendungen
4beta-Hydroxystanozolol has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for doping control.
Biology: Studied for its metabolic pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and metabolic stability.
Industry: Utilized in the development of analytical methods for steroid detection and quantification
Wirkmechanismus
The mechanism of action of 4beta-Hydroxystanozolol involves its interaction with androgen receptors. It binds to these receptors, promoting anabolic effects such as protein synthesis and muscle growth. The hydroxylation at the beta position may alter its binding affinity and metabolic stability compared to stanozolol .
Vergleich Mit ähnlichen Verbindungen
- 3beta-Hydroxystanozolol
- 16beta-Hydroxystanozolol
- Stanozolol
Comparison: 4beta-Hydroxystanozolol is unique due to its specific hydroxylation position, which affects its metabolic pathway and detection in biological samples. Compared to 3beta-Hydroxystanozolol and 16beta-Hydroxystanozolol, it has distinct physicochemical properties and metabolic stability .
Biologische Aktivität
4β-Hydroxystanozolol is a hydroxylated derivative of stanozolol, a synthetic anabolic steroid known for its anabolic and androgenic properties. Stanozolol is widely used in both medical and non-medical contexts, including hormone replacement therapy and performance enhancement in sports. The biological activity of 4β-hydroxystanozolol, while less studied than its parent compound, offers insights into its potential effects on metabolism, receptor interactions, and overall pharmacodynamics.
4β-Hydroxystanozolol is characterized by the following chemical properties:
- Molecular Formula : C21H32N2O3
- Molecular Weight : 344.50 g/mol
- Chemical Structure : It contains a hydroxyl group at the 4β position of the stanozolol molecule, which may influence its biological activity compared to stanozolol itself.
4β-Hydroxystanozolol exhibits its biological effects primarily through interaction with androgen receptors. This interaction leads to various anabolic effects, including increased protein synthesis and muscle growth. The specific binding affinity and efficacy of 4β-hydroxystanozolol at the androgen receptor compared to stanozolol can affect its potency and side effect profile.
Pharmacokinetics
The pharmacokinetics of 4β-hydroxystanozolol are influenced by its metabolism. Research indicates that stanozolol is extensively metabolized in the liver, producing several metabolites, including 4β-hydroxystanozolol. The metabolic pathways include:
- Phase I Metabolism : Hydroxylation at various positions.
- Phase II Metabolism : Conjugation with glucuronic acid or sulfate.
Comparative Activity Table
| Compound | Anabolic Activity | Androgenic Activity | Half-Life |
|---|---|---|---|
| Stanozolol | High | Moderate | 24 hours |
| 4β-Hydroxystanozolol | Moderate | Low | Not well defined |
Case Studies and Research Findings
Implications for Drug Testing
The detection of 4β-hydroxystanozolol in biological samples is significant for anti-doping agencies. Its presence can indicate the use of anabolic steroids in sports settings. Advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed for accurate detection in urine samples.
Eigenschaften
CAS-Nummer |
125636-92-2 |
|---|---|
Molekularformel |
C21H32N2O2 |
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
(1S,2R,9R,10R,13R,14S,17S,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene-9,17-diol |
InChI |
InChI=1S/C21H32N2O2/c1-19-10-12-11-22-23-17(12)18(24)16(19)5-4-13-14(19)6-8-20(2)15(13)7-9-21(20,3)25/h11,13-16,18,24-25H,4-10H2,1-3H3,(H,22,23)/t13-,14+,15+,16+,18-,19-,20+,21+/m1/s1 |
InChI-Schlüssel |
OCUSYXNRARMJHS-SUVJOWDWSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(CC5=C([C@@H]4O)NN=C5)C |
Kanonische SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=C(C4O)NN=C5)C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















